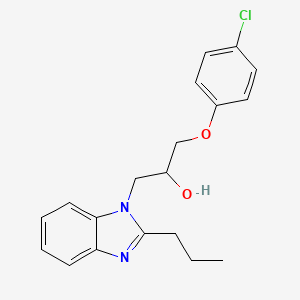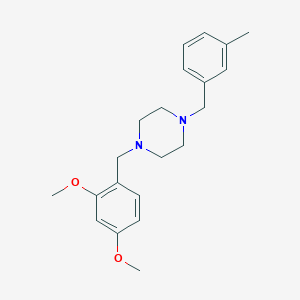![molecular formula C18H29NO7 B4988010 N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as DMPEA-Oxalate and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of DMPEA-Oxalate is not fully understood, but it is believed to act as a selective agonist for the 5-HT2A receptor. This receptor is involved in various physiological processes, including neurotransmission, vascular function, and platelet aggregation. DMPEA-Oxalate has been shown to have a high affinity for this receptor and has been used to study its role in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DMPEA-Oxalate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its potential therapeutic effects. DMPEA-Oxalate has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, DMPEA-Oxalate has been shown to have anti-cancer effects in vitro, although further studies are needed to explore its potential as a cancer therapeutic.
実験室実験の利点と制限
DMPEA-Oxalate has several advantages as a research tool, including its high affinity for the 5-HT2A receptor and its potential therapeutic effects in various physiological and pathological conditions. However, there are also limitations to its use in lab experiments. For example, DMPEA-Oxalate may have off-target effects that could confound experimental results. Additionally, its potential therapeutic effects may vary depending on the experimental model used.
将来の方向性
There are several future directions for research on DMPEA-Oxalate. One area of interest is its potential as a therapeutic agent for various diseases, including neurological and cardiovascular diseases. Additionally, further studies are needed to explore its potential as a cancer therapeutic. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could provide a more targeted approach for studying its physiological and pathological functions. Finally, the use of DMPEA-Oxalate in combination with other drugs or therapies may also be explored as a potential treatment strategy.
合成法
The synthesis method for DMPEA-Oxalate involves the reaction of 3,5-dimethylphenol with 2-chloroethyl ethyl ether in the presence of a base, followed by reaction with 3-methoxypropylamine. The resulting product is then treated with oxalic acid to form DMPEA-Oxalate. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
科学的研究の応用
DMPEA-Oxalate has been studied for its potential use as a research tool in various scientific fields. It has been used in studies related to the central nervous system, cardiovascular system, and cancer research. DMPEA-Oxalate has been shown to have potential therapeutic effects in these areas and has been used to study the underlying mechanisms of action.
特性
IUPAC Name |
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-11-15(2)13-16(12-14)20-10-9-19-8-6-17-5-4-7-18-3;3-1(4)2(5)6/h11-13,17H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMREFMKKBPDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987949.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4987963.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)
![methyl 2-[(4-chlorobenzoyl)oxy]benzoate](/img/structure/B4987994.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)



![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4988043.png)